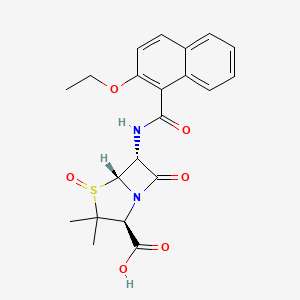

Nafcillin Sulfoxide

Description

Contextualization of β-Lactam Antibiotic Degradation Products

β-Lactam antibiotics, a class that includes penicillins and cephalosporins, are defined by the presence of a four-membered β-lactam ring. mdpi.comscirp.org This ring is chemically strained and susceptible to cleavage under various conditions, including exposure to high temperatures, light, and non-neutral pH. mdpi.com The integrity of this ring is essential for the antibiotic's mechanism of action, which involves inhibiting bacterial cell wall synthesis. ontosight.ai Degradation of the β-lactam ring leads to a loss of antibacterial activity. mdpi.comscirp.org

Common degradation pathways for penicillins include hydrolysis, which opens the β-lactam ring to form inactive penicilloic acids, and oxidation of the sulfur atom within the adjacent thiazolidine (B150603) ring. mdpi.comresearchgate.net This oxidation process is a significant degradation route that results in the formation of penicillin sulfoxides. nih.gov The formation of sulfoxides can be triggered by oxidizing agents or free radicals and is a primary concern in maintaining the stability of penicillin-based drugs. ontosight.ainih.gov

Significance of Sulfoxide (B87167) Formation as Impurities in Pharmaceutical Substances

The presence of impurities in any pharmaceutical product is a critical quality and safety concern. globalresearchonline.netresearchgate.net Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the monitoring, identification, and qualification of impurities. globalresearchonline.netslideshare.net Any component of a drug substance that is not the defined chemical entity is considered an impurity. globalresearchonline.net These can arise during manufacturing or storage and include degradation products like sulfoxides. veeprho.comresearchgate.net

The formation of sulfoxides is significant because it represents a degradation of the API, potentially reducing the drug's efficacy. scirp.org Furthermore, impurities themselves might have unintended biological effects. researchgate.net Consequently, the control of degradation products is essential to ensure the safety, quality, and efficacy of the final medication. veeprho.comscirp.org Pharmaceutical manufacturers must develop and employ robust, stability-indicating analytical methods to detect and quantify sulfoxides and other impurities to ensure they remain within acceptable, safe limits throughout the product's shelf-life. globalresearchonline.netveeprho.com

Overview of Research Trajectories for Degradation Products of Nafcillin (B1677895)

Nafcillin, a penicillinase-resistant penicillin, is known to degrade under various stress conditions, including heat, humidity, and oxidation. veeprho.comsemanticscholar.org Research into its degradation profile is crucial for ensuring its stability and quality. scirp.org Scientific investigations have focused on subjecting nafcillin to forced degradation studies, which intentionally break down the molecule to identify potential impurities that could form during storage and handling. semanticscholar.orgpharmtech.com

These studies utilize a range of analytical techniques to separate and identify the degradation products. High-Performance Liquid Chromatography (HPLC) is a primary tool for detecting and quantifying impurities, while Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural elucidation. veeprho.comresearchgate.netarkat-usa.org Through such research, several degradation products of nafcillin have been identified, including penicilloic acids and other complex molecules formed under thermal stress. arkat-usa.org While specific studies focusing solely on Nafcillin Sulfoxide are not extensively detailed in the provided results, the oxidation of the thioether group in penicillins is a well-established degradation pathway, making this compound a probable and important degradation product to monitor. ontosight.ainih.gov Research has confirmed the formation of various impurities in nafcillin under different stability conditions, as summarized in the table below. semanticscholar.orgarkat-usa.orgnih.gov

Table 1: Summary of Identified Nafcillin Degradation Products and Analytical Methods

| Degradation Condition | Identified Impurities/Products | Analytical Techniques Used |

| Thermal Stress (Heat) | Penicilloic acid of Nafcillin, Penilloic acids of Nafcillin, 2-ethoxy-1-napthoic acid, Novel thermal impurity (C36H38N3O9S) | HPLC, Preparative HPLC, LC-MS, HRMS, NMR, FTIR |

| Humidity | Unnamed degradation products | HPLC |

| Oxidation (H2O2) | Unnamed degradation products | HPLC |

| Formal Stability (e.g., 40°C/75% RH) | Unnamed new degradant (C33H35N3O9S) | HPLC, LC-MS, NMR, IR, Elemental Analysis |

Structure

3D Structure

Properties

Molecular Formula |

C21H22N2O6S |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C21H22N2O6S/c1-4-29-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)30(28)19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-,30?/m1/s1 |

InChI Key |

YBIRJBFUEFRCAQ-CBDPRVQOSA-N |

Isomeric SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O |

Origin of Product |

United States |

Mechanistic Pathways of Nafcillin Sulfoxide Formation

Oxidative Transformation Mechanisms

The core chemical change in the formation of nafcillin (B1677895) sulfoxide (B87167) is the oxidation of the thioether moiety within the nafcillin structure. This transformation can be initiated through several routes, including direct reaction with atmospheric oxygen, interaction with reactive oxygen species, and radical-mediated pathways.

Role of Aerial Oxidation in Thioether Moiety Conversion

The thioether group in nafcillin possesses nucleophilic characteristics, making it susceptible to attack by electrophilic oxidants. researchgate.net While direct, uncatalyzed aerial oxidation (reaction with atmospheric oxygen) is generally a slow process, the thioether moiety can be converted to a sulfoxide. This conversion involves the nucleophilic sulfur atom attacking an oxygen molecule. The presence of certain catalysts or conditions can facilitate this process. For instance, the oxidation of sulfides to sulfoxides can be efficiently achieved using periodic acid catalyzed by iron(III) chloride, a process that is remarkably fast. organic-chemistry.org This highlights how environmental or process-related factors could potentially accelerate the otherwise slow aerial oxidation of nafcillin's thioether group.

Involvement of Reactive Oxygen Species (e.g., H2O2, Hydroxyl Radicals)

Reactive oxygen species (ROS) are highly reactive chemical molecules derived from oxygen and are known to cause oxidative damage to various molecules. nih.govresearchgate.net The thioether group in compounds like nafcillin is particularly susceptible to oxidation by ROS. researchgate.netnih.gov

Hydrogen peroxide (H₂O₂) is a common ROS that can directly oxidize thioethers to sulfoxides. nsf.gov The mechanism involves the nucleophilic sulfur atom of the thioether attacking the H₂O₂ molecule. nsf.gov Studies on the forced degradation of nafcillin sodium have shown that treatment with 30% hydrogen peroxide leads to the formation of degradation products, indicating the role of this ROS in the process. nih.govsemanticscholar.org

Hydroxyl radicals (•OH), another potent ROS, can also readily react with thioether moieties, leading to the formation of sulfoxides. researchgate.net These radicals are highly electrophilic and can abstract an electron from the sulfur atom, initiating the oxidation process. The generation of hydroxyl radicals can occur through various mechanisms, including the Fenton reaction or through radiolysis. researchgate.netresearchgate.net

The general mechanism for ROS-mediated sulfoxide formation is depicted below:

Thioether + ROS → Sulfoxide| Reactive Oxygen Species | Role in Sulfoxide Formation |

| Hydrogen Peroxide (H₂O₂) | Directly oxidizes the thioether moiety through nucleophilic attack by the sulfur atom. nsf.gov |

| Hydroxyl Radical (•OH) | Acts as a powerful electrophilic oxidant, readily reacting with the thioether to form the sulfoxide. researchgate.net |

Radical-Mediated Pathways to Sulfoxide Formation

Beyond the direct action of ROS, radical-mediated chain reactions can also contribute to the formation of nafcillin sulfoxide. These pathways can be initiated by various radical species. For instance, photoredox-generated sulfoxide cation radicals have been shown to mediate the formation of alkoxy radicals, which can then participate in further reactions. nih.gov While this specific example relates to alcohol functionalization, it demonstrates the potential for radical intermediates to drive oxidative transformations.

In the context of nafcillin, the initiation of a radical chain reaction could lead to the formation of a sulfur-centered radical, which can then react with oxygen to form a peroxyl radical. This intermediate can subsequently be converted to the sulfoxide. Such radical pathways are complex and can be influenced by the presence of radical initiators or inhibitors in the environment.

Environmental and Process-Induced Degradation

The formation of this compound is not solely dependent on the presence of specific oxidizing agents but is also significantly influenced by environmental conditions and manufacturing processes. Thermal stress and humidity are key factors that can accelerate the degradation of nafcillin and promote the formation of its sulfoxide derivative.

Thermal Stress-Induced Formation

Exposure of nafcillin sodium to elevated temperatures has been shown to induce the formation of degradation impurities. semanticscholar.orgresearchgate.net Thermal stress can provide the necessary energy to overcome the activation barrier for the oxidation of the thioether group, even in the absence of potent oxidizing agents. wikipedia.org

In a study on the thermal degradation of nafcillin sodium, samples subjected to dry heat at 105°C for 150 hours, as well as at 80°C and 60°C for different time intervals, showed the formation of an unidentified impurity. semanticscholar.org Subsequent analysis of nafcillin sodium subjected to thermal degradation conditions revealed impurity levels of approximately 1.8% w/w and 2.5% w/w. nih.govsemanticscholar.org This indicates that thermal stress is a significant factor in the formation of nafcillin degradation products, including likely the sulfoxide.

| Thermal Condition | Duration | Observed Impurity Level (% w/w) |

| 105°C | 150 hours | 1.8 |

| 80°C / 60°C | 15 days / 1 month | 2.5 |

Data sourced from studies on thermal degradation of Nafcillin Sodium. nih.govsemanticscholar.org

Humidity-Accelerated Formation

The presence of moisture can significantly accelerate the degradation of many pharmaceutical compounds, including nafcillin. Humidity can facilitate chemical reactions by acting as a solvent or a reactant and can also promote the mobility of reactants.

In forced degradation studies, nafcillin sodium samples exposed to 92% relative humidity at 25°C for 150 hours resulted in the formation of degradation impurities. nih.govsemanticscholar.org The levels of a particular impurity were found to be around 0.7% w/w and 0.4% w/w under humidity degradation conditions. nih.govsemanticscholar.org Furthermore, formal stability studies conducted at 40°C / 75% RH and 25°C / 60% RH also showed the formation of this degradation impurity over time. nih.govsemanticscholar.org This demonstrates that humidity, especially in combination with elevated temperatures, plays a crucial role in accelerating the formation of this compound.

| Humidity Condition | Temperature | Duration | Observed Impurity Level (% w/w) |

| 92% RH | 25°C | 150 hours | 0.7 / 0.4 |

| 75% RH | 40°C | 1-6 months | 0.05 - 0.16 |

| 60% RH | 25°C | 3-12 months | 0.05 - 0.16 |

Data sourced from studies on humidity and formal stability of Nafcillin Sodium. nih.govsemanticscholar.org

Photolytic Degradation Influences

Photolytic degradation involves the breakdown of chemical compounds by light energy. In the case of nafcillin, exposure to light, especially ultraviolet (UV) radiation, can initiate and accelerate its degradation into various products, including this compound.

Research into the degradation of nafcillin through advanced oxidation processes (AOPs) has highlighted the role of photolysis. Studies utilizing UVC light have demonstrated that nafcillin undergoes degradation following pseudo-first-order kinetics. researchgate.net The combination of UVC with other oxidants, such as in the photoelectro-Fenton (PEF) process, results in rapid and almost complete degradation of nafcillin. researchgate.net This enhanced degradation is attributed to the combined action of hydroxyl radicals (•OH) and the direct photolysis of complexes formed between iron ions and organic intermediates. researchgate.net

Stress testing of nafcillin sodium under various conditions has also provided insight into its photolytic stability. In these studies, nafcillin samples are exposed to controlled light conditions to assess the formation of degradation products. nih.govsemanticscholar.org

Below is a table summarizing experimental conditions used in the study of nafcillin's photolytic degradation.

| Parameter | Condition 1 | Condition 2 |

| Process | Photolytic Stress Testing | Sono-photolysis |

| Light Source | 10 K Lux | UVC |

| Duration | 150 hours | Not specified |

| Initial Concentration | Not specified | Not specified |

| Outcome | Formation of degradation impurities | Followed pseudo-first order kinetics |

| Reference | nih.govsemanticscholar.org | researchgate.net |

These studies collectively indicate that photolysis is a significant factor in the degradation of nafcillin, leading to the formation of various intermediates and final products. The thioether moiety within the nafcillin structure is particularly susceptible to oxidation under these conditions, often resulting in the formation of sulfoxides. researchgate.net

Proposed Reaction Intermediates and Transition States

The formation of this compound via photolytic pathways likely involves a series of reaction intermediates and transition states. While direct crystallographic trapping of these transient species for nafcillin is not extensively documented, a mechanistic pathway can be proposed based on the known reactivity of similar compounds and general principles of photochemistry and oxidation. wikipedia.orgnih.gov

The primary event in direct photolysis is the absorption of a photon by the nafcillin molecule, which elevates it to an excited state. In indirect photolysis, which occurs in the presence of photosensitizers or in complex systems like the PEF process, the primary reactive species are often highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH). researchgate.net

The key reaction is the oxidation of the sulfur atom in the thioether ring of nafcillin. The nucleophilic character of the thioether moiety makes it susceptible to attack by electrophilic oxidants, such as hydroxyl radicals generated during photolysis-based AOPs. researchgate.net

A proposed pathway involves the following steps:

Generation of Oxidant: Photolysis of water or other present molecules (like H₂O₂) generates hydroxyl radicals (•OH).

Electrophilic Attack: The electrophilic hydroxyl radical attacks the electron-rich sulfur atom of the nafcillin's thioether group.

Formation of a Radical Intermediate: This attack can lead to the formation of a sulfur-centered radical cation intermediate.

Transition State and Product Formation: The intermediate rapidly reacts further, potentially with water or another oxidant, to form the sulfoxide. This step proceeds through a high-energy transition state before yielding the more stable this compound.

The table below lists the key molecular entities involved in the proposed mechanistic pathway.

| Entity Type | Name/Description | Role in Pathway |

| Reactant | Nafcillin | The initial antibiotic compound. |

| Initiator | Photon (hν) / Hydroxyl Radical (•OH) | Initiates the degradation process. researchgate.net |

| Intermediate | Sulfur Radical Cation | A proposed transient species formed after the initial attack on the sulfur atom. |

| Product | This compound | The oxidized final product of this specific pathway. |

The transition states in this reaction sequence are transient, high-energy configurations that are not directly observable but are inferred from kinetic data and computational modeling of similar reactions. mdpi.com For the oxidation of a thioether to a sulfoxide, the transition state would involve the partial formation of the new sulfur-oxygen bond. The specific geometry and energy of this state dictate the reaction rate.

Chemical Stability and Transformation Dynamics of Nafcillin Sulfoxide

Stability Profiles under Controlled Conditions

The stability of nafcillin (B1677895) sulfoxide (B87167) is intrinsically linked to the stability of its parent compound, nafcillin, as they share the core β-lactam structure, which is susceptible to degradation.

While specific studies detailing the pH-dependent stability profile of isolated nafcillin sulfoxide are not extensively documented in the reviewed literature, the behavior of the parent compound, nafcillin sodium, provides critical insights. The stability of nafcillin sodium is highly dependent on pH, exhibiting maximum stability around pH 6. ashp.org Decomposition rates increase as the pH deviates from the optimal range of 5 to 8. ashp.org Given the shared molecular backbone, it is plausible that this compound follows a similar pH-stability profile. It is known that nafcillin sodium is sensitive to hydrolysis under certain pH conditions, leading to the formation of degradation products like penicilloic acid of nafcillin. umich.edusemanticscholar.orgarkat-usa.org

Temperature is a critical factor governing the stability of this compound. Like many penicillin derivatives, it is susceptible to thermal degradation.

For long-term preservation of its chemical integrity, specific storage conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Condition | Temperature | Source(s) |

|---|

This interactive table summarizes the recommended storage temperature for maintaining the stability of this compound.

Studies on the parent compound, nafcillin sodium, further illustrate the impact of temperature. When stored in 0.9% sodium chloride injection in polypropylene (B1209903) syringes, nafcillin sodium exhibited a potency loss of less than 2% after 7 days at 25°C, but the same minimal loss was observed over a much longer period of 44 days at 5°C. nih.gov After 14 days at room temperature, however, potency loss for nafcillin sodium was significant. nih.gov Furthermore, subjecting nafcillin sodium to dry heat at 105°C leads to the formation of multiple degradation impurities. arkat-usa.orgnih.gov This inherent thermal lability underscores the necessity of controlled, cool-to-frozen temperatures for storing nafcillin and its derivatives, including the sulfoxide.

Further Degradation Pathways of this compound

The literature available focuses more on the formation of this compound from nafcillin and the degradation of nafcillin itself, rather than the specific subsequent degradation products of isolated this compound. However, the degradation pathways of the parent compound provide a strong indication of the likely transformation products.

When nafcillin sodium is subjected to thermal stress, it degrades into several known impurities, including:

Penicilloic acid of Nafcillin arkat-usa.org

Penilloic acids of Nafcillin arkat-usa.org

2-ethoxy-1-naphthoic acid arkat-usa.org

Given that this compound retains the fundamental β-lactam and thiazolidine (B150603) ring structure (albeit with an oxidized sulfur), it is chemically reasonable to assume it would degrade through similar hydrolytic pathways, leading to sulfoxide analogues of penicilloic and penilloic acids. A new degradation impurity of nafcillin, identified as N-[(2S)-2-carboxy-2-{[(2-ethoxynaphthalen-1-yl)carbonyl]amino}ethylidene]-3-({N-[(2-ethoxynaphthalen-1-yl)carbonyl]glycyl}sulfanyl)-D-valine, was also identified under stability storage conditions, highlighting the complex transformation reactions these molecules can undergo. nih.gov

Kinetic data on the degradation of this compound specifically is limited. However, kinetic analyses of the degradation of nafcillin and the formation of sulfoxides in related penicillins offer valuable comparative data.

The degradation of nafcillin in water via high-frequency ultrasound (sonochemistry) has been shown to follow pseudo-first-order kinetics. researchgate.netnih.gov This provides a model for the degradation rate of similar penicillin structures under specific advanced oxidation processes.

Table 2: Pseudo-First-Order Degradation Kinetics of Nafcillin and Ampicillin (B1664943) via Sonochemistry

| Compound | Initial Concentration (µM) | Frequency (kHz) | Temperature (°C) | Degradation Rate Constant (k, min⁻¹) | Source(s) |

|---|---|---|---|---|---|

| Nafcillin (NAF) | 30 | 375 | 20 ± 1 | 0.0550 | researchgate.netnih.gov |

This interactive table presents the kinetic constants for the degradation of nafcillin and ampicillin under sonochemical treatment, illustrating a pseudo-first-order reaction model.

Furthermore, the kinetics of the formation of sulfoxides from β-lactam antibiotics have been investigated. In a study on the oxidation of various penicillins by ferrate(VI), the reaction with nafcillin was found to be second-order. amazonaws.com The apparent second-order rate constant (k_app_) for the oxidation of nafcillin at pH 7.0 was determined to be 125 M⁻¹s⁻¹. amazonaws.com This kinetic value quantifies the rate of one pathway leading to the formation of this compound.

Advanced Analytical Methodologies for Nafcillin Sulfoxide Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of nafcillin (B1677895) and its derivatives, providing the necessary resolution to separate compounds with closely related structures from the parent drug and each other.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of nafcillin and its impurities. researchgate.net The development of robust HPLC methods is critical for ensuring the quality and stability of nafcillin sodium. nih.gov A gradient reversed-phase HPLC analysis was instrumental in detecting a new degradation impurity in stability storage samples of Nafcillin Sodium. nih.govsemanticscholar.org

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for nafcillin and its related substances. Method development focuses on optimizing parameters to achieve efficient separation. For instance, a stability-indicating method was developed to analyze a degradation impurity of Nafcillin Sodium. nih.gov The method utilized a C18 column with a gradient elution system composed of a phosphate (B84403) buffer and acetonitrile. nih.govsemanticscholar.org Key parameters for such an analytical method are detailed below.

Table 1: Analytical HPLC Method Parameters for Nafcillin Impurity Analysis

| Parameter | Condition |

|---|---|

| Mobile Phase A | 10 mM Potassium Dihydrogen Orthophosphate, pH adjusted to 3.5 with orthophosphoric acid. nih.gov |

| Mobile Phase B | Acetonitrile. nih.gov |

| Column | Information not specified in the provided search results. |

| Detector | UV |

| Diluent | Water. semanticscholar.org |

| Gradient Program | A time-based gradient program is used to achieve separation. nih.gov |

This method demonstrates the ability to separate the main component, Nafcillin, from its degradation products, allowing for accurate quantification and stability assessment. nih.govsemanticscholar.org

For the structural elucidation of unknown impurities, isolation from the sample matrix is necessary. Preparative liquid chromatography is the method of choice for obtaining sufficient quantities of a purified impurity for further spectroscopic analysis. lcms.cz An unknown degradation impurity of nafcillin was successfully isolated using a preparative HPLC system. nih.gov This process involved scaling up the analytical separation to a larger column and collecting the fractions containing the target impurity. nih.govsemanticscholar.org The collected fractions were then concentrated and lyophilized to yield the isolated compound. semanticscholar.org

Table 2: Preparative Liquid Chromatography Parameters for Impurity Isolation

| Parameter | Condition |

|---|---|

| Mobile Phase A | 1% aqueous ammonium (B1175870) acetate (B1210297) solution (130 mM). semanticscholar.org |

| Mobile Phase B | Acetonitrile. semanticscholar.org |

| Column | Hyperprep HS C18 (250 mm x 21.2 mm, 8 µm). semanticscholar.org |

| Flow Rate | 30 mL/min. semanticscholar.org |

| Detection | UV at 225 nm. semanticscholar.org |

| Gradient Program | A long, shallow gradient from 0% to 80% Acetonitrile over 120 minutes. semanticscholar.org |

Through this method, the impurity was obtained with a chromatographic purity of approximately 80.0%, which was sufficient for subsequent characterization. semanticscholar.org

Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry, represents a significant advancement over traditional HPLC. It utilizes columns with smaller particle sizes, leading to faster analysis times, improved resolution, and enhanced sensitivity. nih.gov While specific UHPLC methods for Nafcillin Sulfoxide (B87167) were not detailed in the provided search results, the technology is widely applied for the rapid and sensitive quantification of multiple classes of antibiotics, including beta-lactams, in biological matrices. nih.govshimadzu.com A fast, sensitive, and quantitative method for analyzing 15 different antibiotics using UPLC-MS/MS technology has been developed, requiring only a small plasma volume and a simple deproteinization step. nih.gov The application of such technology would be highly advantageous for the analysis of nafcillin and its sulfoxide derivative, enabling high-throughput screening and monitoring.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

Mass Spectrometric Identification and Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural identification and elucidation of unknown compounds, including drug degradants. When coupled with liquid chromatography, it provides both retention time and mass-to-charge ratio (m/z) data, offering high specificity and sensitivity. fu-berlin.de

LC-MS and its tandem counterpart, LC-MS/MS, are powerful techniques for identifying and characterizing impurities. In the investigation of a nafcillin degradation product, LC-MS analysis was performed in positive ion mode using electrospray ionization (ESI). nih.gov The analysis revealed the molecular weight of the impurity, providing the first crucial piece of information for its identification. nih.gov

The electrospray ionization mass spectrum of an unknown impurity showed a mass-to-charge ratio (m/z) of 688, corresponding to the protonated molecule [(M+H)⁺]. nih.gov

Table 3: LC-MS System Parameters for Impurity Identification

| Parameter | Condition |

|---|---|

| Mobile Phase A | 0.1% Trifluoroacetic acid in water. semanticscholar.org |

| Mobile Phase B | Acetonitrile. semanticscholar.org |

| Ionization Mode | Electrospray Ionization (ESI), Positive. nih.gov |

| Mass Analyzer | Information not specified in the provided search results. |

Further structural information is obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the precursor ion of interest (e.g., m/z 688) is isolated and fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. nih.govuab.edu The resulting fragmentation pattern is like a fingerprint for the molecule, providing detailed insights into its substructures. For the nafcillin degradant, the presence of major fragments at m/z 199, 256, 389, and 433 was crucial for elucidating its final structure. nih.gov This fragmentation data, combined with results from other spectroscopic techniques like NMR, allowed for the definitive identification of the impurity. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For Nafcillin Sulfoxide, with a molecular formula of C₂₁H₂₂N₂O₆S, the theoretical monoisotopic mass can be calculated with high precision.

HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, distinguishes this compound from other compounds with the same nominal mass by revealing minute mass differences. nih.govresearchgate.net The high resolution allows for the confident determination of the elemental formula, a critical step in structural confirmation. nih.govresearchgate.net An experimentally determined mass that is within a few parts per million (ppm) of the theoretical value provides strong evidence for the correct molecular formula.

Table 1: HRMS Data for this compound (C₂₁H₂₂N₂O₆S)

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₂₂N₂O₆S |

| Theoretical Monoisotopic Mass ([M+H]⁺) | 431.1271 Da |

| Molecular Weight | 430.47 g/mol |

Fragmentation Pathway Analysis and Structural Confirmation

Upon collision-induced dissociation (CID), the protonated molecular ion of this compound would be expected to undergo characteristic cleavages. Key fragmentation events would likely include the opening of the labile β-lactam ring, cleavage of the thiazolidine (B150603) ring, and fragmentation of the ethoxy-naphthalene side chain. icm.edu.pl Analyzing these specific fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the different functional parts of the compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise three-dimensional structure of an organic molecule in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment of this compound can be achieved.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

¹H NMR: A proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the protons of the ethoxy group (a triplet and a quartet), the aromatic protons of the naphthalene (B1677914) ring, the characteristic protons of the penicillin core (on the β-lactam and thiazolidine rings), and the methyl groups. researchgate.net The chemical shifts (δ) and coupling constants (J) of these signals are indicative of their connectivity and spatial arrangement.

¹³C NMR: A carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum of this compound would show distinct resonances for the carbonyl carbons of the β-lactam and carboxylic acid, the aromatic carbons of the naphthalene ring, the carbons of the ethoxy group, the quaternary carbons of the thiazolidine ring, and the methyl carbons. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Structural Unit | Technique | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Naphthalene Ring | ¹H NMR | ~7.0 - 8.5 |

| β-Lactam Protons | ¹H NMR | ~5.0 - 6.0 |

| Thiazolidine/Sulfoxide Core Protons | ¹H NMR | ~3.5 - 5.0 |

| Ethoxy Group (-OCH₂CH₃) | ¹H NMR | ~4.0 - 4.5 (CH₂) and ~1.4 - 1.6 (CH₃) |

| Methyl Groups (gem-dimethyl) | ¹H NMR | ~1.0 - 1.7 |

| Carbonyl Carbons (C=O) | ¹³C NMR | ~165 - 180 |

| Naphthalene Ring Carbons | ¹³C NMR | ~110 - 160 |

| β-Lactam & Thiazolidine Carbons | ¹³C NMR | ~55 - 80 |

| Ethoxy Group Carbons | ¹³C NMR | ~60 - 70 (CH₂) and ~15 (CH₃) |

| Methyl Group Carbons | ¹³C NMR | ~20 - 30 |

Two-Dimensional NMR Techniques (COSY, TOCSY, HSQC, HMBC) for Complete Assignment

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity within the ethoxy group and map the relationships between protons on the penicillin core. sdsu.edu

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing entire spin systems. This would be useful for identifying all protons belonging to a particular structural fragment, even if they are not directly coupled. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It is the primary method for assigning the carbon signals based on the already assigned proton signals. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is a crucial experiment for connecting different structural fragments, especially across quaternary (non-protonated) carbons, the carboxyl group, and the sulfoxide moiety, thus confirming the complete carbon skeleton. nih.govyoutube.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The presence of a strong absorption band in the 1040-1060 cm⁻¹ range would be indicative of the S=O stretch of the sulfoxide group, distinguishing it from its parent compound, nafcillin.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |

| Amide N-H | Stretch | 3200 - 3400 |

| β-Lactam C=O | Stretch | ~1760 - 1780 |

| Carboxylic Acid C=O | Stretch | ~1700 - 1725 |

| Amide C=O (Amide I) | Stretch | ~1650 - 1680 |

| Aromatic C=C | Stretch | ~1500 - 1600 |

| Ether C-O | Stretch | ~1200 - 1250 |

| Sulfoxide S=O | Stretch | ~1040 - 1060 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within a pure compound. This technique is used to validate the empirical formula derived from HRMS. rsc.org The experimentally determined percentages for this compound must align closely (typically within ±0.4%) with the theoretical values calculated from its molecular formula, C₂₁H₂₂N₂O₆S, to confirm its elemental composition and purity. ubc.ca

Table 4: Elemental Composition of this compound (C₂₁H₂₂N₂O₆S)

| Element | Mass Percent (%) |

|---|---|

| Carbon (C) | 58.59% |

| Hydrogen (H) | 5.15% |

| Nitrogen (N) | 6.51% |

| Oxygen (O) | 22.29% |

| Sulfur (S) | 7.45% |

Impurity Profiling and Quantitative Determination in Nafcillin Sodium Samples

The characterization of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For Nafcillin Sodium, a penicillinase-resistant penicillin, a thorough understanding of its degradation products is essential. Among these, this compound is a known oxidative degradation product, and its profiling and quantification are accomplished using advanced analytical methodologies.

The primary technique for impurity profiling in Nafcillin Sodium is high-performance liquid chromatography (HPLC). veeprho.com Stability-indicating HPLC methods are specifically developed and validated to separate the main component, Nafcillin, from all potential impurities, including process-related substances and degradation products that arise during manufacturing or storage. chromatographyonline.comnih.gov The specificity of these methods is crucial and is established through forced degradation studies. nih.govsgs.com

Forced degradation, or stress testing, is a process where the drug substance is subjected to conditions more severe than standard stability testing, such as exposure to acid, base, heat, light, and oxidative agents. nih.govsgs.com To generate this compound specifically, Nafcillin Sodium is exposed to oxidative stress, commonly using hydrogen peroxide (H₂O₂). asianjpr.com This process intentionally accelerates the formation of the sulfoxide, allowing for its identification and the validation of the analytical method's ability to detect it. The goal of these studies is typically to achieve a target degradation of 5-20% of the active ingredient to ensure that potential degradation pathways are revealed. sgs.com

The quantitative determination of this compound and other impurities is performed using these validated stability-indicating HPLC methods, often with UV detection. nih.gov While specific quantitative data for this compound in commercial batches of Nafcillin Sodium is not extensively published in the literature, research on other nafcillin degradants provides insight into the levels that can be detected. For instance, studies on other degradation impurities have identified their presence at levels ranging from 0.05% w/w to 1.8% w/w under different stress conditions. nih.govsemanticscholar.org

The following table illustrates the type of data generated from a stability-indicating HPLC method validation for impurity quantification in Nafcillin Sodium.

| Analyte | Retention Time (min) | Relative Retention Time (RRT) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|---|

| Nafcillin | 10.5 | 1.00 | 0.01 µg/mL | 0.03 µg/mL |

| This compound | ~8.2 | ~0.78 | Data Not Available | Data Not Available |

| Other Process Impurity A | 6.5 | 0.62 | 0.02 µg/mL | 0.06 µg/mL |

| Other Degradation Impurity B | 13.1 | 1.25 | 0.015 µg/mL | 0.05 µg/mL |

Detailed Research Findings

Research into the degradation of Nafcillin Sodium has successfully identified, isolated, and characterized several impurities using a combination of analytical techniques. The general methodology involves:

Forced Degradation: Samples of Nafcillin Sodium are subjected to thermal, photolytic, hydrolytic (acid and base), and oxidative stress. nih.gov

Chromatographic Separation: A gradient reversed-phase HPLC method is employed to separate the various degradation products from the parent Nafcillin peak. nih.gov

Identification and Characterization: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to identify and elucidate the structures of the impurities formed during stress testing. nih.govsemanticscholar.org

Synthetic Strategies for Nafcillin Sulfoxide and Analogous Sulfoxides

Controlled Synthesis of Nafcillin (B1677895) Sulfoxide (B87167) as a Reference Standard

The synthesis of Nafcillin Sulfoxide is essential for its use as a certified reference material in quality control and analytical testing of the parent drug, Nafcillin Sodium. cymitquimica.comsigmaaldrich.com A documented method for preparing this reference standard involves the direct oxidation of Nafcillin Sodium. semanticscholar.org

In a typical procedure, Nafcillin Sodium is dissolved in a suitable solvent like acetone (B3395972) and cooled to 0°C. Peracetic acid (27% w/w) is then added gradually to the solution. The reaction proceeds for a set duration, after which the product can be isolated. This specific aerial oxidation of the sulfur atom in the thiazolidine (B150603) ring results in the formation of this compound, which has been synthesized with a reported yield of 30%. semanticscholar.org The resulting compound is a crucial tool for the accurate quantification and identification of impurities in bulk pharmaceutical manufacturing. cymitquimica.comsemanticscholar.org

General Chemical Synthesis Methods for Sulfoxide Formation (e.g., Peracetic Acid Oxidation)

The oxidation of a sulfide (B99878) to a sulfoxide requires careful control to prevent over-oxidation to the corresponding sulfone. Peracetic acid is a common and effective reagent for this transformation, particularly within the penicillin family. semanticscholar.orgresearchgate.net Studies on Penicillin G show that it can be oxidized by peracetic acid to Penicillin G sulfoxide with yields as high as 97.3%. researchgate.net The process involves adding Penicillin G potassium salt to an 18% peracetic acid solution, followed by crystallization. researchgate.net

Beyond peracetic acid, a variety of oxidizing agents have been employed for sulfoxide synthesis. These include:

Hydrogen Peroxide: A cheaper and readily available oxidant, it has been used effectively in a two-phase system (e.g., dichloromethane (B109758) and water) to oxidize Penicillin V to its β-sulfoxide in high yields without the need for acid catalysts. publish.csiro.au

meta-Chloroperoxybenzoic acid (m-CPBA): This reagent is widely used for oxidizing various thioethers. For instance, it is employed to convert heterocyclic thioether intermediates into their respective sulfoxide derivatives in the synthesis of novel bioactive compounds. nih.gov

Sodium Metaperiodate and Ozone: These have also been successfully used for the oxidation of penicillins, though they can be expensive or difficult to handle in large-scale preparations. publish.csiro.augoogle.com

Iodosobenzene and Iodoxybenzoic Acid (IBX): These reagents are noted for their efficiency in the chemoselective oxidation of sensitive sulfides to their corresponding sulfoxides. jchemrev.com

The choice of oxidant and reaction conditions is critical for maximizing the yield of the desired sulfoxide while minimizing the formation of the sulfone byproduct. researchgate.netjchemrev.com

Novel Synthetic Methodologies for Sulfoxide Derivatives

Research continues to yield novel and improved methods for synthesizing sulfoxides, focusing on efficiency, selectivity, and sustainability.

Reusable Nanocatalysts: A green chemistry approach utilizes a novel, reusable magnetic nanocatalyst (CuFe2O4/PEO-SO3H) for the selective oxidation of sulfides. This method employs urea (B33335) hydrogen peroxide (UHP), an eco-friendly oxidant, in ethanol (B145695) at room temperature. The catalyst is easily recovered with an external magnet and shows excellent stability over multiple runs, with no over-oxidation to sulfones observed. nanochemres.org

Sulfoxide Intermediates in Asymmetric Synthesis: A novel enantioselective synthesis of the axially chiral ligand QUINAP has been developed using chiral sulfoxide intermediates. The method involves the chromatographic separation of diastereomeric sulfoxide intermediates, followed by a sulfoxide-lithium exchange and subsequent steps to yield the final product. This highlights the utility of sulfoxides as strategic intermediates in complex asymmetric syntheses. researchgate.net

Ligand Exchange Reactions: The ligand exchange reaction of sulfoxides with organometallic reagents, though known for decades, has been revisited to develop new synthetic methods. This reaction can be used for the cleavage of S-aryl, S-alkenyl, or S-alkyl bonds, and for the generation of carbenoids, opening new pathways for organic synthesis. jst.go.jp

Synthesis of Bioactive Derivatives: New synthetic routes are being designed to create sulfoxide derivatives with specific biological activities. For example, a series of benzoheterocyclic sulfoxide derivatives were synthesized as potential quorum sensing inhibitors in Pseudomonas aeruginosa. The synthesis involved the oxidation of precursor thioethers with m-CPBA. nih.gov

Theoretical and Computational Investigations of Nafcillin Sulfoxide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study penicillin derivatives, providing accurate geometries and molecular properties at a reasonable computational cost. arkat-usa.org

Quantum chemical calculations, particularly using DFT with functionals like B3LYP in conjunction with basis sets such as 6-31+G(d,p), have been employed to determine the energy-minimized molecular geometries of penicillin derivatives. arkat-usa.org For penicillin sulfoxides, a key structural feature is the conformation of the thiazolidine (B150603) ring. Theoretical studies on penicillin β-sulfoxide indicate that the thiazolidine ring adopts a C2 puckered conformation in its most stable state, which is a different conformation than that required for biological activity. ias.ac.in A local energy minimum also exists corresponding to a C3 puckered conformation, but it is approximately 2.5 kcal/mol higher in energy than the global minimum. ias.ac.in

Table 1: Representative Geometric Parameters for Penicillin Sulfoxide (B87167) Core (Computed) Note: These are generalized values for the penicillin sulfoxide nucleus based on theoretical models. Actual values for nafcillin (B1677895) sulfoxide may vary.

| Parameter | Description | Typical Value |

| C2/C3 Puckering | Conformation of the thiazolidine ring | Favors C2 puckering ias.ac.in |

| Energy Difference (C2 vs C3) | Relative stability of conformations | ~2.5 kcal/mol ias.ac.in |

| Lactam Peptide Bond (ω2) | Dihedral angle of the β-lactam amide bond | ~131° (nonplanar) ias.ac.in |

| Aminoacyl Orientation (θ1) | Favored conformation of the side chain | ~ -90° (inactive form) ias.ac.in |

DFT calculations are a valuable tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. For instance, computational simulations have been used to calculate vibrational wavenumbers (IR spectra) for degradation products of nafcillin. arkat-usa.org These theoretical spectra, often derived from models like the simple harmonic oscillator, can be compared with experimental Fourier Transform Infrared Spectroscopy (FTIR) data to validate the presence of specific functional groups. arkat-usa.org

The process involves optimizing the molecular geometry at a specific level of theory (e.g., DFT/B3LYP) and then performing a frequency calculation. acs.org The calculated vibrational frequencies for key bonds, such as O-H, N-H, and C=O stretches, can provide strong support for a proposed chemical structure when they align with experimentally observed IR absorption bands. arkat-usa.orgresearchgate.net Similarly, DFT can be used to predict ¹H and ¹³C NMR chemical shifts, which are crucial for the structural elucidation of complex organic molecules like nafcillin sulfoxide and its related compounds. researchgate.net

Table 2: Correlation of Experimental and Predicted IR Frequencies for Key Functional Groups Based on the methodology described for nafcillin degradation products. arkat-usa.org

| Functional Group | Experimental IR (cm⁻¹) | Predicted IR (cm⁻¹) |

| O-H Stretch | 3600 - 2500 (broad) | Consistent with hydroxyl group presence |

| N-H Stretch | 3405 | Consistent with amide group presence |

| C=O Stretch | 1733 - 1515 | Consistent with carbonyl group presence |

Computational chemistry plays a critical role in elucidating the mechanisms of chemical reactions, including the formation and degradation of pharmaceutical compounds. DFT calculations have been used to support proposed mechanisms for the thermal degradation of nafcillin. arkat-usa.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most likely degradation pathways. For example, a two-step mechanism was proposed for a thermal degradation impurity of nafcillin, with the final structure's validity being supported by DFT calculations. arkat-usa.orgresearchgate.net

The formation of this compound itself is a key step in certain degradation pathways. Studies on the related antibiotic ampicillin (B1664943) have shown through experimental data that ampicillin sulfoxide is a preliminary product formed during degradation by non-thermal plasma. researchgate.net This suggests that oxidation of the thioether sulfur in the thiazolidine ring is a common transformation for the penicillin family, a process whose energetics and mechanism can be modeled using quantum chemical methods.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD allows the study of the conformational behavior and intermolecular interactions of molecules like this compound in a simulated physiological environment, such as in a solution.

MD simulations and conformational analysis provide critical insights into the flexibility of this compound in solution and the range of shapes it can adopt. For penicillin sulfoxides, the conformation is a key determinant of biological activity. ias.ac.in Theoretical conformational analysis of penicillin β-sulfoxide has shown that in solution, it preferentially exists in a C2 puckered conformation where the side chain (aminoacyl group) is oriented in a way that is different from the conformation believed to be necessary for antibacterial activity. ias.ac.in This conformational preference helps to explain the observed reduced biological activity of the β-sulfoxide isomer compared to the α-sulfoxide or the parent penicillin. ias.ac.in

Conformational studies of nafcillin in aqueous environments via MD simulations also show that the molecule explores various conformations, with the most stable ones being dictated by a complex interplay of intramolecular and intermolecular forces. researchgate.net

MD simulations are particularly useful for characterizing the non-covalent intermolecular interactions between a molecule and its environment, which govern its stability, solubility, and ability to interact with biological targets. Simulations of nafcillin in aqueous polymer systems have identified several key types of interactions. researchgate.net These are dominated by weak forces such as London dispersion interactions and electrostatic interactions between charged groups on the molecule and surrounding solvent or polymer molecules. researchgate.net

Furthermore, for aromatic systems like the naphthalene (B1677914) group in nafcillin, π-π stacking interactions are significant. researchgate.net MD simulations can distinguish and quantify these interactions, providing a detailed picture of how nafcillin and its derivatives, like the sulfoxide, are stabilized in solution. researchgate.net Understanding these interactions is fundamental to predicting the compound's behavior in complex biological media.

In Silico Modeling of Chemical Reactivity and Degradation Susceptibility

In silico modeling has emerged as a powerful tool for predicting the chemical reactivity and degradation susceptibility of pharmaceutical compounds, including this compound. These computational approaches allow for the investigation of molecular properties and reaction pathways that are often difficult or time-consuming to study experimentally.

Predicting Oxidative Susceptibility

The formation of this compound from its parent sulfide (B99878), nafcillin, is an oxidative process. The susceptibility of the sulfur atom in the thiazolidine ring of penicillins to oxidation is a key factor in their degradation. Density Functional Theory (DFT) methods have been successfully applied to predict the oxidative stability of sulfur-containing molecules. A general approach involves calculating the S-O bond dissociation enthalpies (BDEs) of the corresponding sulfoxides. nih.gov

Table 1: Risk Scale for Sulfide Oxidation Based on Sulfoxide S-O BDE

| S-O BDE (kcal/mol) | Oxidative Susceptibility Risk |

|---|---|

| < 69 | Low |

| 69 - 75 | Medium |

| > 75 | High |

Source: Adapted from research on predicting autoxidation of drug-like molecules. nih.gov

The formation of this compound is a critical first step in several degradation pathways. For instance, studies on the degradation of similar β-lactam antibiotics, like amoxicillin, have shown that the initial oxidation of the sulfide moiety to a sulfoxide is a primary event, particularly in the presence of reactive oxygen species. researchgate.netnih.gov This sulfoxide intermediate is then susceptible to further reactions.

Degradation Pathways

Once formed, this compound can undergo further transformations. One potential degradation route is the Pummerer reaction. In the classical Pummerer reaction, a sulfoxide is activated (e.g., by an acid or acylating agent) and then undergoes deprotonation at the α-position, leading to the formation of an α-substituted sulfide. acs.org Vinylogous and extended Pummerer reactions are also possible for activated vinyl sulfoxides, providing alternative pathways for nucleophilic attack. acs.org These reactions represent potential mechanisms for the degradation of this compound, leading to various degradation products.

Studies on the thermal degradation of nafcillin sodium have identified novel degradation impurities. researchgate.netarkat-usa.org While these studies focus on the degradation of the parent drug, the formation of sulfoxide intermediates is a plausible step in the complex degradation cascade. Computational chemistry, specifically DFT, has been used to support the structural elucidation of these degradation products, demonstrating the utility of in silico methods in understanding complex degradation profiles. researchgate.netarkat-usa.org

Advanced Computational Chemistry Approaches for Complex Transformations

Advanced computational chemistry methods provide deeper insights into the complex transformations that this compound can undergo. These approaches move beyond static property predictions to explore reaction mechanisms, transition states, and the dynamics of molecular systems.

Modeling Reaction Mechanisms: The Morin Rearrangement

A significant transformation of penicillin sulfoxides is the Morin rearrangement, which converts the penicillin scaffold into a cephalosporin (B10832234) structure. ccspublishing.org.cn This reaction is of considerable interest in the semi-synthesis of cephalosporin antibiotics. Theoretical studies using DFT have been employed to elucidate the mechanism of this complex rearrangement.

One such study investigated the ring-opening reaction of a model penicillin sulfoxide using the m062x functional with the 6-311++G(d,p) basis set. ccspublishing.org.cn The calculations revealed two feasible reaction pathways, with the main pathway proceeding through a key transition state (TS2) to form a sulfenic acid intermediate (IN1). ccspublishing.org.cn A critical finding from these computational investigations is the stereochemical requirement for the reaction: the (S)-sulfoxide isomer is necessary for the rearrangement to occur, which is consistent with experimental observations. ccspublishing.org.cn The intramolecular hydrogen bond between the amide proton and the sulfinyl oxygen was identified as a decisive structural factor for the initial ring-opening step. ccspublishing.org.cn

Table 2: Computational Details for Modeling the Morin Rearrangement

| Parameter | Specification |

|---|---|

| Software | Gaussian 09 |

| Method | m062x |

| Basis Set | 6-311++G(d,p) |

| Solvation Model | SMD (Solvation Model based on Density) |

Source: Based on a theoretical analysis of the Morin rearrangement. ccspublishing.org.cn

The energetic analysis from these calculations helps to validate the proposed intermediates and transition states along the reaction coordinate. ccspublishing.org.cn Such detailed mechanistic understanding derived from computational chemistry is invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations

While not specifically applied to this compound in the reviewed literature, molecular dynamics (MD) simulations represent another advanced computational approach with significant potential. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational dynamics, solvent effects, and interactions with other molecules, such as enzymes or degradation-inducing agents. researchgate.netmdpi.com For this compound, MD simulations could be used to:

Explore its conformational landscape and how this influences reactivity.

Simulate its interaction with water and other solvents to understand solvation effects on degradation.

Investigate its binding to biological macromolecules, which could be relevant for understanding its stability in biological environments.

The integration of quantum mechanics (QM) with molecular mechanics (MM) in QM/MM simulations allows for the study of reactions in large systems, such as an enzyme active site, with high accuracy for the reacting species and computational efficiency for the surrounding environment. This hybrid approach would be particularly useful for studying enzyme-mediated degradation of this compound.

Q & A

Basic Research Questions

Q. What standard methodologies are recommended for assessing the chemical stability of Nafcillin Sulfoxide in aqueous solutions?

- Methodological Answer : Stability studies should include HPLC-UV for quantitative analysis, monitoring parameters such as pH, particulate formation, and appearance over time. Storage conditions (e.g., room temperature vs. controlled temperature) must be clearly defined, with sampling intervals (e.g., 0, 48 hours, 1–6 weeks) to track degradation. Intra-day and inter-day precision should be calculated using external standard methods, and statistical validation (e.g., one-way ANOVA) is critical for reproducibility . Experimental protocols must align with guidelines for detailed method descriptions, including reagent purity and instrument calibration .

Q. How should experimental designs be structured to evaluate this compound’s compatibility with common pharmaceutical excipients?

- Methodological Answer : Use forced degradation studies under stress conditions (e.g., heat, light, pH extremes) paired with compatibility testing of excipients. Employ a factorial design to isolate interactions between variables. Analytical methods like FTIR or LC-MS can identify degradation products or incompatibilities. Ensure compliance with pharmacopeial standards for excipient testing and report validation parameters (e.g., specificity, linearity) per ICH guidelines .

Advanced Research Questions

Q. What statistical approaches are optimal for resolving contradictions in this compound stability data, such as discrepancies between chromatographic and physical test results?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to correlate physicochemical changes (e.g., pH shifts, particulate formation) with chromatographic degradation profiles. Cross-validate findings using orthogonal techniques (e.g., NMR for structural elucidation). Sensitivity indices, as used in FTIR sulfoxide analysis, can quantify the impact of variables like oxidation on stability . Address outliers through robustness testing of analytical methods .

Q. How can advanced mass spectrometry (MS) techniques enhance the characterization of this compound degradation pathways?

- Methodological Answer : High-resolution LC-MS/MS enables identification of low-abundance degradation products by comparing fragmentation patterns with reference standards. Isotopic labeling or hydrogen-deuterium exchange can track sulfoxide group reactivity. For quantitation, use stable isotope-labeled internal standards to minimize matrix effects. Method validation should include limits of detection (LOD) and quantification (LOQ) for trace impurities .

Q. What experimental strategies mitigate matrix interference in bioanalytical assays for this compound in biological samples?

- Methodological Answer : Optimize sample preparation via solid-phase extraction (SPE) or protein precipitation with solvents like acetonitrile. Employ matrix-matched calibration curves to account for endogenous interferences. Validate recovery rates and matrix effects using guidelines from the FDA Bioanalytical Method Validation. For tissue samples, homogenization in DMSO (≤0.05% v/v) may improve solubility without affecting assay specificity .

Q. How do oxidative aging conditions impact the sulfoxide functional group in this compound, and what analytical markers best track this?

- Methodological Answer : Accelerated oxidative aging (e.g., using hydrogen peroxide or UV irradiation) can simulate long-term stability challenges. Monitor sulfoxide-to-sulfone conversion via FTIR carbonyl/sulfoxide indices or Raman spectroscopy. Kinetic modeling (e.g., Arrhenius plots) predicts degradation rates under varying temperatures. Reference spectral libraries and computational tools (e.g., Gaussian simulations) to assign oxidation products .

Methodological Considerations

- Data Contradiction Analysis : When chromatographic data conflicts with physical tests (e.g., color changes), conduct forced degradation studies to isolate degradation mechanisms. Use hypothesis-driven approaches, such as comparing stability under inert vs. oxidative atmospheres .

- Experimental Reproducibility : Adhere to FAIR data principles—document instrument settings, solvent lot numbers, and environmental controls (e.g., humidity). Share raw data and analysis scripts in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.